molecular formula C12H7FN2 B8319711 4-(3-Fluoropyridin-4-yl)benzonitrile

4-(3-Fluoropyridin-4-yl)benzonitrile

Cat. No.: B8319711
M. Wt: 198.20 g/mol
InChI Key: XMTQYGZZUHXZOC-UHFFFAOYSA-N
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Description

4-(3-Fluoropyridin-4-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a 3-fluoropyridin-4-yl group. This structure combines electron-withdrawing (fluorine, nitrile) and aromatic π-system properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H7FN2

Molecular Weight

198.20 g/mol

IUPAC Name

4-(3-fluoropyridin-4-yl)benzonitrile

InChI

InChI=1S/C12H7FN2/c13-12-8-15-6-5-11(12)10-3-1-9(7-14)2-4-10/h1-6,8H

InChI Key

XMTQYGZZUHXZOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=NC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

4-(Pyridin-4-ylcarbonyl)benzonitrile (2k)

  • Structure : Replaces the 3-fluoropyridinyl group with a pyridin-4-ylcarbonyl moiety.
  • Synthesis : Synthesized via FeCl₂·4H₂O-catalyzed oxidation of methyl 4-(pyridin-4-ylmethyl)benzonitrile (79% yield) .
  • The carbonyl group enhances electron deficiency compared to the fluorine-substituted analog.

2-((Pyridine-4-yl)methoxy)benzonitrile

  • Structure : Contains a pyridin-4-ylmethoxy linker instead of direct pyridinyl substitution.
  • Synthesis : Prepared via nucleophilic substitution between 4-(bromomethyl)pyridine and 2-hydroxybenzonitrile in DMF with K₂CO₃ (80°C, 8 h) .
  • Applications : Intermediate for more complex scaffolds, contrasting with 4-(3-fluoropyridin-4-yl)benzonitrile’s direct role in bioactive derivatives .

Thiazole and Pyrimidine Hybrids

4-(2-(4-(3-Fluoropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiazol-4-yl)benzonitrile (1ah)

  • Structure : Integrates the target compound into a thiazole-pyrimidine hybrid.
  • Synthesis : Achieved in 59% yield via multi-step coupling reactions .
  • Properties :
    • 1H NMR : Distinct signals at δ 9.31 (s, 1H, pyrimidine NH), 8.53 (s, 1H, pyridine), and 7.89–7.87 (m, 3H, aromatic).
    • HRMS : m/z 392.1009 ([M+H]⁺) .
  • Applications : Potent HIV replication inhibitor, highlighting the pharmacological relevance of fluoropyridinyl-benzonitrile hybrids .

4-(2-Phenylthiazol-4-yl)benzonitrile

  • Structure : Substitutes the fluoropyridinyl group with a phenylthiazole moiety.
  • Synthesis : Formed from thiobenzamide and 4-(2-bromoacetyl)benzonitrile in acetone (24 h, room temperature) .
  • Applications : Evaluated as a sortase A inhibitor, demonstrating the versatility of benzonitrile-thiazole hybrids in targeting bacterial enzymes .

Triazole and Pyrazole Derivatives

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)

  • Structure : Features a triazole-ethenyl group instead of fluoropyridinyl.
  • Applications : Exhibits cytotoxic activity against MCF-7 and MDA-MB-231 cancer cell lines (IC₅₀ values comparable to etoposide) .

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile

  • Structure : Combines pyrazole, pyridine, and benzonitrile moieties.
  • Characterization : Single-crystal X-ray data (R factor = 0.038) confirm planar geometry, critical for binding interactions .
  • Applications: Potential kinase inhibitor (implied by structural analogy), contrasting with the antiviral focus of fluoropyridinyl derivatives .

TADF Materials with Carbazole-Phenoxazine-Benzonitrile Derivatives

  • Structure: Integrates carbazole-phenoxazine units with benzonitrile.
  • Applications : Used in OLEDs for thermally activated delayed fluorescence (TADF), leveraging the nitrile group’s electron-withdrawing properties. The fluoropyridinyl group in this compound could similarly enhance charge transport in optoelectronic devices .

2-(4-(4-Cyanostyryl)styryl)benzonitrile (Fluorescent Brightener 199:1)

  • Structure : Extended conjugation via styryl groups.
  • Applications : Fluorescent brightener in textiles; demonstrates how substituent geometry (e.g., fluoropyridinyl vs. styryl) dictates optical properties .

Key Data Comparison Table

Compound Name Core Structure Key Substituents Synthesis Yield/Route Applications Reference
This compound Benzonitrile + 3-fluoropyridine Fluorine, pyridine Not explicitly reported Antiviral agents, OLED materials
4-(Pyridin-4-ylcarbonyl)benzonitrile (2k) Benzonitrile + pyridin-4-ylcarbonyl Carbonyl group 79% (FeCl₂·4H₂O oxidation) Catalysis intermediates
4-(2-Phenylthiazol-4-yl)benzonitrile Benzonitrile + phenylthiazole Thiazole ring Room-temperature coupling Sortase A inhibition
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile Benzonitrile + pyrazole-pyridine Pyrazole, fluorine Multi-step crystallization Kinase inhibition (potential)
TADF carbazole-phenoxazine-benzonitrile Benzonitrile + carbazole-phenoxazine Carbazole, phenoxazine Patent-protected OLED devices

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